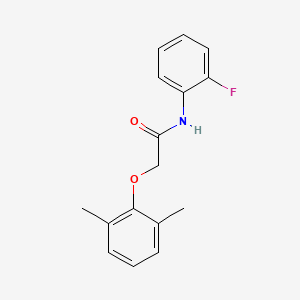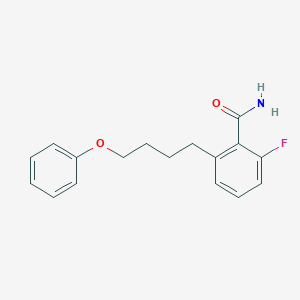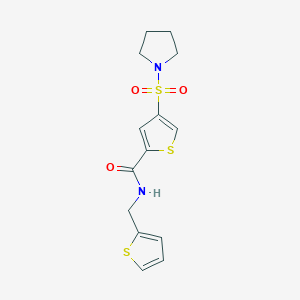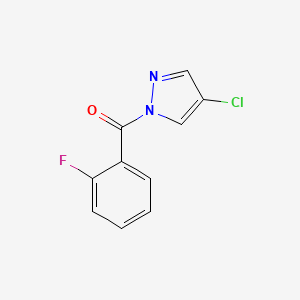![molecular formula C21H26N4O2 B5551300 3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide](/img/structure/B5551300.png)
3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide often involves multi-step chemical processes. For instance, compounds with imidazo[1,2-a]pyridine moieties are typically synthesized through cyclization reactions of aminopyridines with appropriate precursors, followed by further functionalization of the core structure (Starrett et al., 1989).
Molecular Structure Analysis
The molecular structure of compounds containing imidazo[1,2-a]pyrimidin moieties is characterized by a fused ring system combining imidazole and pyrimidine rings. This structural feature contributes to the compound's chemical stability and reactivity. For example, the planarity of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system in related compounds has been reported, which affects their molecular interactions (Deng et al., 2010).
Chemical Reactions and Properties
Compounds with imidazo[1,2-a]pyrimidin-2-yl groups participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and additions. These reactions are crucial for introducing diverse functional groups that modulate the compound's biological activity and physicochemical properties. For instance, reactions with hydroxamoyl halides have been used to synthesize imidazo[1,2-a]pyrimidine derivatives, showcasing the versatility of these compounds in chemical transformations (Abdelhamid et al., 1988).
科学的研究の応用
Synthesis and Biological Activity
The compound is involved in the synthesis of new imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which have been explored for various biological activities. For instance, research on the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents highlighted the synthetic routes and potential cytoprotective properties against ulcers, although significant antisecretory activity was not observed (Starrett et al., 1989). Additionally, studies on the discrimination of hairpin polyamides with α-substituted-γ-aminobutyric acid demonstrated how modifications in the compound structure could influence DNA binding affinity and recognition specificity, offering insights into its utility in gene regulation and therapeutic applications (Zhang, Bando, & Sugiyama, 2006).
Antiviral Activity
Research into 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines showcased a novel class of compounds designed for antirhinovirus activities, indicating the potential of this chemical framework in developing antiviral agents (Hamdouchi et al., 1999).
Enhancing Cellular Uptake
Studies on enhancing the cellular uptake of Py–Im polyamides through modifications in the compound structure have demonstrated significant improvements in biological effects and nuclear uptake, suggesting potential applications in molecular probes or therapeutic agents targeting specific DNA sequences (Meier, Montgomery, & Dervan, 2012).
Antitumor and Antioxidant Activities
Research into new pyrazole and antibacterial pyrazolopyrimidine derivatives highlighted the synthesis and significant antibacterial activity of certain compounds, which could be explored for potential antitumor and antioxidant applications (Rahmouni et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-4-17(18-14-25-12-6-11-22-20(25)24-18)23-19(26)16-8-5-7-15(13-16)9-10-21(2,3)27/h5-8,11-14,17,27H,4,9-10H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTURDKSEOGBIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN2C=CC=NC2=N1)NC(=O)C3=CC=CC(=C3)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dimethyl-6-[2-(2-naphthyloxy)propanoyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5551228.png)
![N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)
![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5551249.png)
![N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)


![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)

![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)